molecular formula C11H16O B14516727 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one CAS No. 62803-95-6

2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one

Cat. No.: B14516727
CAS No.: 62803-95-6
M. Wt: 164.24 g/mol
InChI Key: CXPUONAQCOEECQ-UHFFFAOYSA-N
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Description

2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one is an organic compound characterized by a cyclopentenone ring substituted with a hexenyl group. This compound is notable for its unique structure, which combines both an enone and an alkene functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentanone with hex-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be utilized to couple cyclopentenone with hex-1-en-1-yl halides. This method is advantageous due to its high selectivity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one undergoes a variety of chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.

    Substitution: The alkene group can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated cyclopentenones.

Scientific Research Applications

2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial in its biological activity, where it can modulate enzyme functions and signaling pathways by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Shares the cyclopentenone core but lacks the hexenyl substitution.

    Jasmone: A structurally related compound with a similar enone group but different substitution pattern.

    Cyclohexenone: Contains a six-membered ring instead of a five-membered cyclopentenone ring.

Uniqueness

2-(Hex-1-EN-1-YL)cyclopent-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62803-95-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-hex-1-enylcyclopent-2-en-1-one

InChI

InChI=1S/C11H16O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h5,7-8H,2-4,6,9H2,1H3

InChI Key

CXPUONAQCOEECQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC1=CCCC1=O

Origin of Product

United States

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